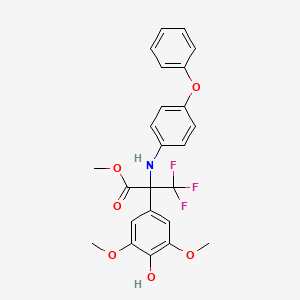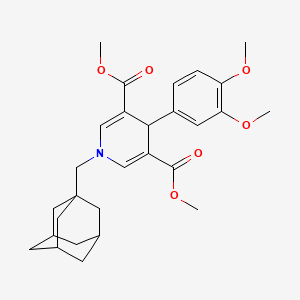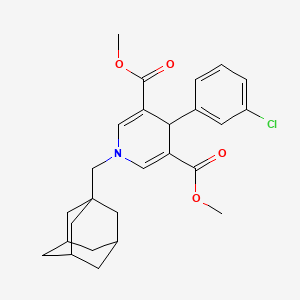![molecular formula C25H30N2O4 B4298710 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4298710.png)
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one
Descripción general
Descripción
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one, also known as APC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in the regulation of cyclic nucleotide levels. This compound has also been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes in the brain. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its structure can be modified to create analogs with different properties. However, this compound also has limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the complex synthesis process and the need for careful purification make it difficult to produce large quantities of this compound.
Direcciones Futuras
There are several future directions for research on 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of this compound analogs with improved properties, such as increased potency or selectivity. Finally, further research is needed to establish the long-term safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
3-[4-(1-adamantyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-30-20-2-3-22-19(11-20)12-21(24(29)31-22)23(28)26-4-6-27(7-5-26)25-13-16-8-17(14-25)10-18(9-16)15-25/h2-3,11-12,16-18H,4-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHVMBVMNNMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-formyl-6-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298628.png)

![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298651.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298658.png)
![ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298660.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298667.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298668.png)
![ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298686.png)
![3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4298694.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate](/img/structure/B4298706.png)



